3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate
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Overview
Description
3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is a heterocyclic compound that features both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazine Ring: This step often involves the cyclization of a precursor containing both nitrogen and sulfur atoms. For example, a reaction between a substituted aniline and a thiocarbonyl compound under acidic conditions can form the thiazine ring.
Formation of the Imidazo Ring: This involves the cyclization of an intermediate compound, often under basic conditions, to form the imidazo ring fused to the thiazine ring.
Formation of the Perchlorate Salt: The final step involves the reaction of the imidazo-thiazine compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid for nitro group reduction.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur and nitrogen atoms.
Medicine
Medicinally, thiazine derivatives, including this compound, have shown promise as potential therapeutic agents. They have been investigated for their antibacterial, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.
Mechanism of Action
The mechanism by which 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate exerts its effects is largely dependent on its interaction with biological targets. The nitro group can participate in redox reactions, while the thiazine and imidazo rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The perchlorate ion may also play a role in stabilizing the compound or facilitating its solubility in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- 6-(3-nitrophenyl)-7-phenyl-2H,3H,4H-pyrimido[2,1-b][1,3]thiazin-5-ium perchlorate
Uniqueness
Compared to similar compounds, 3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium perchlorate is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N3O2S.ClHO4/c22-21(23)16-9-4-6-14(12-16)17-13-20(15-7-2-1-3-8-15)18-19(17)10-5-11-24-18;2-1(3,4)5/h1-4,6-9,12-13H,5,10-11H2;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNINTIZTNONVRY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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